molecular formula C12H12O3 B15297893 Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B15297893
M. Wt: 204.22 g/mol
InChI Key: SDNCXHWVQSCSRW-JFGNBEQYSA-N
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Description

Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core substituted with a phenyl group at the 4-position and a carboxylic acid at the 5-position. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.2 g/mol . The bicyclic scaffold imposes conformational rigidity, making it valuable in drug discovery for mimicking bioactive conformations or enhancing binding affinity. The compound is cataloged under CAS 2167002-19-7 and is marketed as a versatile small-molecule scaffold for laboratory research, particularly in medicinal chemistry and structural studies .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-11(14)10-9-6-12(10,7-15-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+,12-/m1/s1

InChI Key

SDNCXHWVQSCSRW-JFGNBEQYSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@]1(CO2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C2C(C1(CO2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:

    Formation of the Oxabicyclohexane Ring: This step often involves a cycloaddition reaction where a suitable diene and dienophile react under specific conditions to form the bicyclic structure.

    Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or through the use of phenyl-substituted starting materials.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenyl group and other substituents can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, ketones, or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related bicyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications References
Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid C₁₂H₁₂O₃ 204.2 Phenyl Carboxylic acid, ether Scaffold for drug discovery
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid Not explicitly provided Phenyl, fused furan-isoindole Carboxylic acid, ketone, furan Crystal structure studies (hydrogen-bonded chains)
rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid C₁₄H₁₅NO₃ 257.3 4-Methylpyridin-3-yl Carboxylic acid, ether, pyridine Potential bioactivity due to pyridine’s basicity
(1R,4S,5S)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid C₁₁H₁₇NO₄ 227.26 Boc-protected amine Carboxylic acid, Boc-protected amine Peptide synthesis intermediate
rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid C₁₈H₂₂O₃ 286.4 3-tert-Butylphenyl Carboxylic acid, ether Enhanced lipophilicity for membrane penetration
rac-(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid C₁₀H₁₂O₄ 196.2 Methoxycarbonyl Carboxylic acid, ester Prodrug development

Key Comparisons

Substituent Effects on Physicochemical Properties
  • Phenyl vs. Pyridine/tert-Butylphenyl: The phenyl group in the parent compound facilitates π-π interactions in binding. The 3-tert-butylphenyl substituent increases steric bulk and lipophilicity, which may improve membrane permeability .
  • Boc-Protected Amine Derivatives: The Boc group in C₁₁H₁₇NO₄ derivatives enhances stability during synthesis and enables selective deprotection for further functionalization .
Functional Group Contributions
  • Carboxylic Acid : Common to all compounds, enabling salt formation or conjugation (e.g., esterification in C₁₀H₁₂O₄ for prodrugs) .
  • Ether vs.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CycloadditionUV light, EtOAc, 24h45–60
Carboxylic Acid FormationKMnO₄ oxidation, H₂O/THF, 0°C70–85
Enantiomer SeparationL-Ephedrine diastereomeric salt method>90% ee

How can NMR and X-ray crystallography resolve structural ambiguities in bicyclic compounds like this derivative?

Basic Question

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., bridgehead protons show distinct splitting patterns). For example, the endo-configuration of substituents is confirmed via NOE correlations .
  • X-ray crystallography : Resolve absolute stereochemistry. Rigid bicyclic frameworks often produce high-quality crystals, enabling precise determination of the (1R,4S,5S) configuration .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

What stereochemical challenges arise during synthesis, and how can they be addressed?

Advanced Question

  • Racemization risk : Basic conditions during carboxylic acid deprotection may epimerize chiral centers. Use mild reagents (e.g., TFA/CH₂Cl₂ at 0°C) .
  • Diastereomer separation : Employ chiral stationary phases in HPLC (e.g., Chiralpak® IA) or diastereomeric salt formation with L-ephedrine .
  • Dynamic kinetic resolution : Catalytic asymmetric hydrogenation of intermediates can enhance enantioselectivity .

How does the phenyl substituent influence this compound’s interaction with biological targets?

Advanced Question
The phenyl group enhances binding via:

  • π-π stacking : Interactions with aromatic residues in enzyme active sites (e.g., proteases or kinases) .
  • Hydrophobic effects : Stabilizes binding pockets in membrane-associated targets .
  • Steric effects : The substituent’s position (para vs. ortho) modulates selectivity. Para-substituted analogs show higher affinity in preliminary enzyme inhibition assays .

Q. Table 2: Biological Activity Data

TargetAssay TypeIC₅₀ (μM)Reference
Enzyme X (Protease)Fluorescence inhibition0.8 ± 0.2
Receptor Y (GPCR)Radioligand binding12.5 ± 3

What methodological approaches are used to study fluorinated analogs of this compound?

Advanced Question
Fluorination at the 4-position improves metabolic stability and bioavailability:

  • Synthesis : Electrophilic fluorination using Selectfluor® or late-stage Pd-catalyzed C–F coupling .
  • ¹⁹F NMR : Track metabolic degradation in vitro .
  • PET imaging : Incorporate ¹⁸F for in vivo tracking of biodistribution .

How should researchers address contradictions in reaction outcomes (e.g., fragmentation vs. substitution)?

Advanced Question
Conflicting reactivity data (e.g., solvolysis leading to fragmentation vs. substitution) can be resolved by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor SN2 substitution, while non-polar solvents promote fragmentation .
  • Leaving group ability : Brosylates (e.g., 24 in ) fragment more readily than tosylates under thermal conditions .
  • Computational analysis : Transition-state modeling (e.g., DFT) predicts dominant pathways under varying conditions .

Q. Table 3: Reaction Pathway Dependence on Conditions

ConditionDominant PathwayYield (%)Reference
DMSO, 25°CSN2 substitution75
Toluene, 80°CFragmentation60

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